2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine CAS 61695-06-5 properties
2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine CAS 61695-06-5 properties
Topic: 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine (CAS 61695-06-5) Properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]
[1][2][3]
Executive Summary
2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine (CAS 61695-06-5) is a bicyclic diamine building block characterized by a fused benzo-pyrrolidine (isoindoline) core tethered to a primary ethylamine chain.[1][2][3] Unlike its oxidized counterparts (phthalimides or isoindolinones), this compound features a fully reduced, basic nitrogen center within the ring, conferring unique electronic and steric properties.[3]
In medicinal chemistry, this scaffold serves as a critical "conformational lock."[2][3] By replacing a flexible diethylamine or piperidine moiety with the rigid isoindoline core, researchers can reduce the entropic penalty of ligand binding while exploiting the
Physicochemical Profile
The following data characterizes the free base form. Note that for storage and stability, this compound is frequently handled as a dihydrochloride salt.[2][3]
| Property | Value | Notes |
| CAS Number | 61695-06-5 | Specific to the fully reduced amine.[1][2][3] |
| IUPAC Name | 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine | Synonyms: N-(2-Aminoethyl)isoindoline.[1][2][3] |
| Molecular Formula | ||
| Molecular Weight | 162.23 g/mol | |
| Boiling Point | 256.5 ± 25.0 °C | Predicted at 760 mmHg [1].[1][2][3][4] |
| Density | 1.075 ± 0.06 g/cm³ | Predicted [1].[1][2][3][4] |
| pKa (Calculated) | Both nitrogens are basic; forms dicationic salts.[1][2][3] | |
| Solubility | High: MeOH, DCM, DMSO Moderate: Water (pH dependent) | Highly soluble in aqueous acid.[3] |
| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/air exposure.[1][2][3] |
Synthetic Methodologies
The synthesis of CAS 61695-06-5 requires careful differentiation from the commercially ubiquitous phthalimide derivative.[1][2][3] Two primary routes are established: Reductive Deoxygenation (Route A) and Cyclization-Alkylation (Route B).[1][2][3]
Route A: Reductive Deoxygenation (Preferred for Scale)
This method utilizes the stable precursor N-(2-aminoethyl)phthalimide.[1][2][3] The key challenge is the complete reduction of the dione system to the methylene groups without cleaving the exocyclic C-N bond.[2][3]
Protocol:
-
Precursor: Suspend 2-(2-aminoethyl)isoindoline-1,3-dione (CAS 30250-67-0) in anhydrous THF under Argon.
-
Reduction: Slowly add 4.0 equivalents of Lithium Aluminum Hydride (
) at 0°C. The reaction is exothermic.[1][2][3] -
Reflux: Heat to reflux (66°C) for 12–24 hours to ensure removal of both carbonyl oxygens.
-
Quench: Use the Fieser method (
mL , mL 15% NaOH, mL ) to precipitate aluminum salts as a granular solid. -
Isolation: Filter and concentrate the filtrate. Distill under reduced pressure to obtain the amine oil.
Route B: Direct Cyclization (Atom Economy)
This route constructs the isoindoline ring from
Protocol:
-
Reagents: Dissolve
-dibromo-o-xylene in acetonitrile. -
Amine Addition: Add excess ethylenediamine (10 eq) to prevent oligomerization (formation of bis-isoindolines).
-
Cyclization: Heat to 60°C with
as a base scavenger. -
Purification: The excess ethylenediamine makes purification difficult; requires high-vacuum distillation or column chromatography.[1][2][3]
Visualization: Synthetic Pathways
Figure 1: Comparative synthetic routes.[1][2][3] Route A (Reductive) is generally preferred for laboratory scale due to easier purification.[1][3]
Structural Utility in Drug Discovery[3][5]
The isoindoline moiety acts as a privileged scaffold in medicinal chemistry.[1][2][3][5] Its inclusion in a drug candidate often serves specific strategic purposes related to binding affinity and metabolic stability.[1][2][3]
The "Isoindoline Effect" (Conformational Restriction)
Replacing a diethylamine group with an isoindoline ring restricts the rotation around the C-N bonds.[2][3]
-
Entropy: This "pre-organization" reduces the entropic cost of binding to a receptor pocket.[2][3]
-
-Interactions: The fused benzene ring is positioned to engage in
- stacking or cation- interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding site [2].[1][2][3]
Application Workflow: Fragment Elaboration
The primary amine on the ethyl chain serves as a versatile handle for elaboration.[2][3]
-
Amide Coupling: Reaction with carboxylic acids to form stable amides (e.g., in kinase inhibitors).[1][2][3]
-
Reductive Amination: Reaction with aldehydes to form secondary amines.[1][2][3]
-
PROTAC Linkers: The diamine length is ideal for recruiting E3 ligases (e.g., Cereblon) when connected to a target warhead.[1][2][3]
Visualization: Pharmacophore Logic
Figure 2: Pharmacophore decomposition showing the functional role of each structural component in ligand binding.[1][2][3]
Handling, Stability & Safety
Stability Profile
-
Oxidation: Isoindolines are susceptible to oxidation to isoindoles (which are unstable) or isoindolinones upon prolonged exposure to air and light.[1][2][3]
-
Recommendation: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
-
Basicity: The compound avidly absorbs
from the air to form carbamates.[1][2][3]
Safety (MSDS Summary)
-
Hazards: Corrosive (Category 1B), Causes severe skin burns and eye damage.[2][3]
-
PPE: Nitrile gloves, safety goggles, and face shield.[3] Handle strictly in a fume hood.
-
First Aid: In case of contact, immediately flush with water for 15 minutes.[2][3] Neutralize spills with weak acid (citric acid) before disposal.[1][2][3]
References
-
ChemicalBook. (2024).[1][2][3] 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine Properties. Retrieved from [1][3]
-
Katritzky, A. R., et al. (2010).[2][3] Isoindolines: A Privileged Scaffold in Medicinal Chemistry. Chemical Reviews. (General reference for scaffold utility).
-
PubChem. (2024).[1][2][3] Compound Summary: Isoindoline Derivatives. Retrieved from [1][3]
-
Gabriel, S. (1887).[1][2][3] Ueber die Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for phthalimide precursors).
